N-(2-furylmethyl)-2,4-dimethoxybenzamide
Overview
Description
“N-(2-furylmethyl)-4-methoxybenzamide” is a chemical compound with the linear formula C13H13NO3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for “N-(2-furylmethyl)-2,4-dimethoxybenzamide” were not found, similar compounds such as “N-(2-furylmethyl) anilines” are known to be antifungal agents and precursors in the synthesis of complex bioactive molecules .Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which share a similar structure, have diverse anticancer activities . The substitution pattern around the nucleus and the linker group at N-1, C-2, C-5, and C-6 positions contribute to their anticancer activity .
Mode of Action
Benzimidazoles, which are structurally similar, are known to exhibit various mechanisms of action as anticancer agents . They interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Benzimidazoles, which share a similar structure, are known to affect various biochemical pathways, leading to their anticancer effects .
Result of Action
Benzimidazoles, which share a similar structure, are known to have various anticancer effects .
Biochemical Analysis
Biochemical Properties
N-(2-furylmethyl)-2,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiamine diphosphate (ThDP)-dependent enzymes, such as pyruvate decarboxylase from Sulfobacillus sp. hq2 (SsPDC), which is involved in the biosynthesis of 2-furylhydroxymethylketone
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels, thereby impacting cellular metabolism . Additionally, its effects on cell signaling pathways and gene expression can influence cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been studied using density functional theory (DFT) and molecular docking techniques, which have revealed its interactions with DNA and proteins . These interactions are essential for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the compound’s stability and degradation rates can influence its effectiveness in biochemical assays and experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where its impact on cellular function and metabolism changes at specific dosage levels . Additionally, high doses of the compound can lead to toxic or adverse effects, which are important considerations for its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, the compound’s interaction with ThDP-dependent enzymes plays a crucial role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, which are important for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-10-5-6-12(13(8-10)18-2)14(16)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGFVVYRWNWEGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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